An In-Depth Technical Guide to 2-epi-Ramipril: Chemical Structure and Stereochemistry
An In-Depth Technical Guide to 2-epi-Ramipril: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of 2-epi-Ramipril, a significant stereoisomer and known impurity of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. This document details its structural relationship to the active pharmaceutical ingredient, presents available physicochemical and biological data, outlines experimental protocols for its separation and analysis, and illustrates the renin-angiotensin-aldosterone system (RAAS) pathway targeted by Ramipril.
Chemical Structure and Stereochemistry
Ramipril is a prodrug that is metabolized in the liver to its active form, ramiprilat. The therapeutic efficacy of Ramipril is highly dependent on its specific stereoisomeric configuration. The chemical structure of Ramipril possesses five chiral centers, leading to the possibility of 32 stereoisomers. The commercially available and therapeutically active form of Ramipril has the (S,S,S,S,S) configuration.
2-epi-Ramipril , also known as Ramipril Impurity I, is an epimer of Ramipril where the stereochemistry at the chiral carbon of the ethyl L-homophenylalaninate moiety is inverted from (S) to (R).
Ramipril:
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IUPAC Name: (2S,3aS,6aS)-1-[(S)-2-[[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid
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CAS Number: 87333-19-5
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Molecular Formula: C₂₃H₃₂N₂O₅
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Molecular Weight: 416.51 g/mol
2-epi-Ramipril (Ramipril Impurity I):
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IUPAC Name: (2S,3aS,6aS)-1-[(S)-2-[[(R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid
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CAS Number: 129939-65-7
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Molecular Formula: C₂₃H₃₂N₂O₅
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Molecular Weight: 416.51 g/mol
Below are the chemical structures of Ramipril and 2-epi-Ramipril, highlighting the epimeric center.
Caption: Chemical structures of Ramipril and 2-epi-Ramipril.
Note: As I am a language model, I am unable to generate images directly. The DOT script above is a template demonstrating how the structures would be presented. For a visual representation, please refer to chemical drawing software using the provided IUPAC names.
Quantitative Data Summary
The following table summarizes key quantitative data for Ramipril. Specific experimental data for 2-epi-Ramipril is limited in publicly available literature; however, as a diastereomer, it is expected to have different physical properties and biological activity.
| Property | Ramipril | 2-epi-Ramipril (Ramipril Impurity I) | Reference |
| Molecular Formula | C₂₃H₃₂N₂O₅ | C₂₃H₃₂N₂O₅ | [1] |
| Molecular Weight | 416.51 g/mol | 416.51 g/mol | [1] |
| Melting Point | 106-108 °C | Data not available | [2] |
| Solubility | Sparingly soluble in water, freely soluble in methanol. | Data not available | |
| pKa | 3.17 | Data not available | [3] |
| Biological Activity (IC₅₀ for ACE) | 5 nM | Expected to be significantly lower than Ramipril | [4][5][6] |
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
Ramipril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). Inhibition of ACE leads to reduced production of angiotensin II, a potent vasoconstrictor, and decreased aldosterone secretion. This results in vasodilation, reduced blood pressure, and decreased sodium and water retention. The stereochemistry of Ramipril is crucial for its high affinity and inhibitory activity against ACE.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Ramipril.
Experimental Protocols
The separation and quantification of Ramipril from its stereoisomers, including 2-epi-Ramipril, are critical for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed for this purpose.
Chiral HPLC Method for Enantiomeric Separation of Ramipril
This protocol is adapted from a validated method for the separation of Ramipril (SSSSS-isomer) from its RRRRR-isomer, demonstrating the feasibility of separating stereoisomers. A similar approach can be optimized for the separation of 2-epi-Ramipril.
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Instrumentation:
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HPLC system with a UV detector.
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Column:
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Chiralcel OJ-H, 250 mm x 4.6 mm.
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Mobile Phase:
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n-hexane and 2-Propanol (900:100 v/v) with 0.2 mL trifluoroacetic acid and 0.1 mL diethylamine.
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Flow Rate:
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0.5 mL/min.
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Column Temperature:
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50°C.
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Detection:
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UV at 220 nm.
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Injection Volume:
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20 µL.
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Sample Preparation:
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Dissolve 20 mg of the sample in the mobile phase.
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This method has been shown to achieve good resolution between the SSSSS- and RRRRR-isomers of Ramipril.[7]
Reversed-Phase HPLC for Separation of Ramipril and its Diastereomers
A reversed-phase HPLC method has been developed for the separation of Ramipril from ten of its related substances, including four diastereomers.
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Instrumentation:
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HPLC system with a UV detector.
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Methodology:
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The method utilizes an ion-pairing agent and a two-step gradient elution.
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While the specific gradient and ion-pairing agent are proprietary to the cited study, the principle involves adjusting the mobile phase composition to achieve differential retention of the diastereomers on a reversed-phase column.[8]
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Synthesis and Isolation
The synthesis of Ramipril is a multi-step process involving the coupling of two key chiral intermediates. The synthesis of 2-epi-Ramipril would require the use of the corresponding (R)-configured intermediate in place of the (S)-configured one.
A general workflow for the synthesis and separation of Ramipril diastereomers is outlined below:
Caption: General workflow for the synthesis and separation of Ramipril diastereomers.
The separation of diastereomers can be achieved through preparative chiral chromatography or by fractional crystallization of diastereomeric salts.[9][10]
Conclusion
The stereochemistry of Ramipril is a critical determinant of its pharmacological activity. 2-epi-Ramipril, as a key stereoisomeric impurity, must be carefully monitored and controlled during the manufacturing process to ensure the safety and efficacy of the final drug product. The analytical methods and synthetic considerations outlined in this guide provide a foundational understanding for researchers and professionals in the field of drug development and quality control. Further research into the specific physicochemical properties and biological activity of 2-epi-Ramipril is warranted to fully characterize this important related substance.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Ramipril CAS#: 87333-19-5 [m.chemicalbook.com]
- 3. Ramipril(87333-19-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Ramipril | ACE Inhibitors: R&D Systems [rndsystems.com]
- 6. glpbio.com [glpbio.com]
- 7. Ramipril(87333-19-5) 1H NMR [m.chemicalbook.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
